Acetic acid;benzo[a]anthracene-3,4-diol
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Overview
Description
Acetic acid;benzo[a]anthracene-3,4-diol is a compound that combines the properties of acetic acid and benzo[a]anthracene-3,4-diol. Benzo[a]anthracene is a polycyclic aromatic hydrocarbon known for its environmental and health impacts, particularly its carcinogenic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[a]anthracene derivatives, including benzo[a]anthracene-3,4-diol, often involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic conditions. For example, the cyclization of 2-arylmethylbenzoic acid with triflic acid, followed by reductive dehydration using sodium borohydride, can yield benzo[a]anthracene derivatives .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale organic synthesis techniques, including Friedel-Crafts reactions, cyclodehydration, and metal-catalyzed reactions. These methods are optimized for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;benzo[a]anthracene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[a]anthracene derivatives, quinones, and dihydro compounds .
Scientific Research Applications
Acetic acid;benzo[a]anthracene-3,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules and its potential genotoxic effects.
Medicine: Investigated for its carcinogenic properties and potential use in cancer research.
Industry: Utilized in the development of organic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of benzo[a]anthracene-3,4-diol involves its metabolic activation to reactive intermediates, such as diol-epoxides. These intermediates can form covalent adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound interacts with enzymes like cytochrome P450 and epoxide hydrolase during its metabolism .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring fusion pattern.
Uniqueness
Acetic acid;benzo[a]anthracene-3,4-diol is unique due to its specific substitution pattern and the presence of both acetic acid and diol functionalities. This combination imparts distinct chemical reactivity and potential biological activity compared to other polycyclic aromatic hydrocarbons .
Properties
CAS No. |
671780-76-0 |
---|---|
Molecular Formula |
C22H20O6 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
acetic acid;benzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H12O2.2C2H4O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14;2*1-2(3)4/h1-10,19-20H;2*1H3,(H,3,4) |
InChI Key |
YGQXACQPDJEJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4O)O |
Origin of Product |
United States |
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